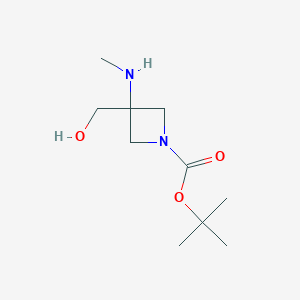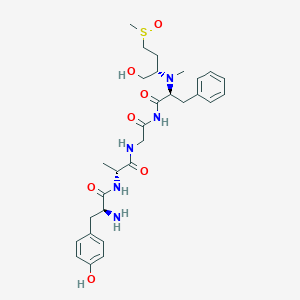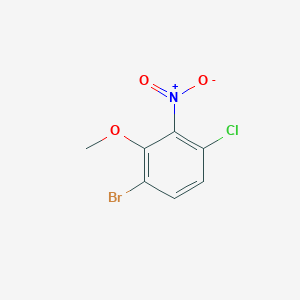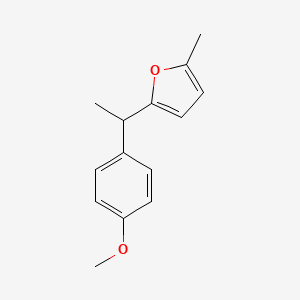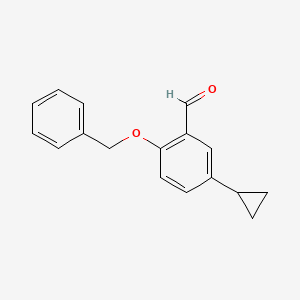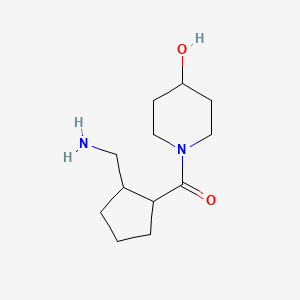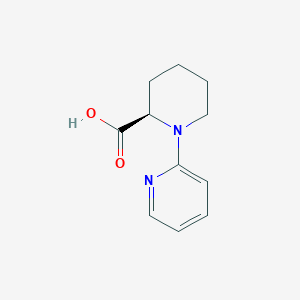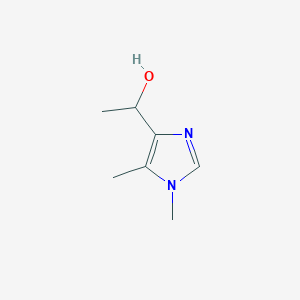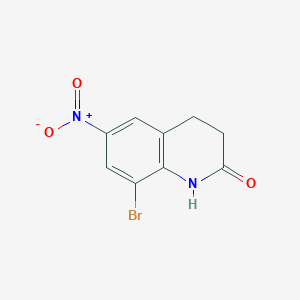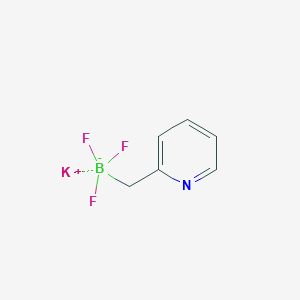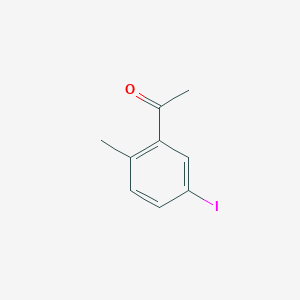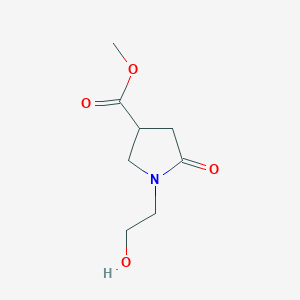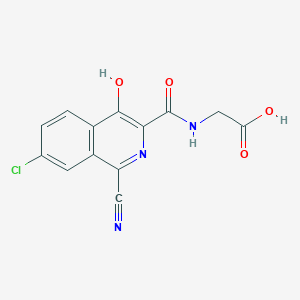
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid typically involves the reaction of 7-chloro-1-cyano-4-hydroxyisoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chloro-1-cyano-4-oxoisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(7-chloro-1-amino-4-hydroxyisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The chloro and cyano groups may play a role in binding to enzymes or receptors, while the hydroxyl and carboxamido groups may be involved in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and quinoline structure.
7-Chloro-1-cyanoisoquinoline: A simpler derivative without the carboxamido and acetic acid groups.
Uniqueness
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. The combination of chloro, cyano, hydroxyl, and carboxamido groups makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C13H8ClN3O4 |
|---|---|
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
2-[(7-chloro-1-cyano-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19) |
Clave InChI |
SDHQACBELYIDMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


